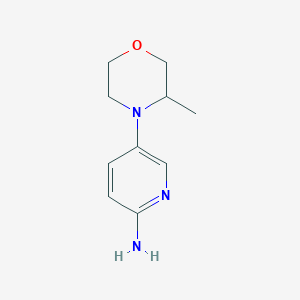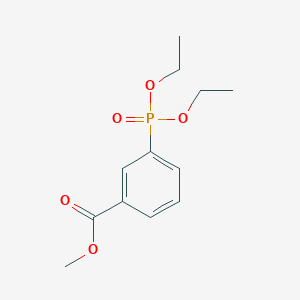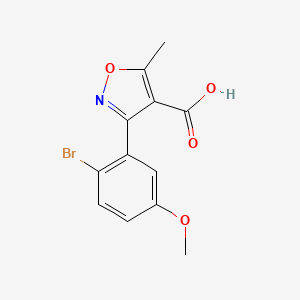
3-Bromo-5-(5-methyl-2-imidazolyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and methyl substituents on the pyridine and imidazole rings, respectively, imparts unique chemical properties to this molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(5-methyl-2-imidazolyl)pyridine typically involves the bromination of 5-methyl-2-imidazolylpyridine. This can be achieved through the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by various nucleophiles, leading to the formation of a wide range of derivatives. Common reagents for these reactions include organolithium compounds, Grignard reagents, and amines.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation to form N-oxides, while reduction reactions can lead to the hydrogenation of the pyridine ring.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, and palladium catalysts are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products: The major products formed from these reactions include substituted pyridines, imidazole derivatives, and various heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
3-Bromo-5-(5-methyl-2-imidazolyl)pyridine has been extensively studied for its applications in:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Catalysis: It acts as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.
Mecanismo De Acción
The mechanism by which 3-Bromo-5-(5-methyl-2-imidazolyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the imidazole ring can engage in hydrogen bonding and π-π interactions. These interactions facilitate the binding of the compound to enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
- 3-Bromo-5-(4-methyl-2-imidazolyl)pyridine
- 2-Bromo-5-methylpyridine
- 5-Bromo-2-methylimidazole
Comparison: Compared to its analogs, 3-Bromo-5-(5-methyl-2-imidazolyl)pyridine exhibits unique reactivity due to the specific positioning of the bromine and methyl groups. This positioning influences the compound’s electronic properties and steric effects, making it a valuable intermediate in the synthesis of complex molecules with tailored functionalities.
Propiedades
Fórmula molecular |
C9H8BrN3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
3-bromo-5-(5-methyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-6-3-12-9(13-6)7-2-8(10)5-11-4-7/h2-5H,1H3,(H,12,13) |
Clave InChI |
FSZHBXGMHQDAKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N1)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)
![Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690053.png)



![2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13690065.png)
![[2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B13690066.png)




![tert-Butyl (2R,3S)-2-Methyl-1-[(R)-1-phenylethyl]piperidine-3-carboxylate](/img/structure/B13690095.png)


